Clofenamide-d3

Descripción

Overview of Deuteration in Mechanistic and Analytical Studies

Deuteration, the substitution of hydrogen with deuterium, holds a special place within stable isotope labeling due to the significant mass difference between the two isotopes (deuterium is approximately twice as heavy as protium). wikipedia.org This mass difference gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction involving a carbon-deuterium (C-D) bond is often slower than that of an equivalent carbon-hydrogen (C-H) bond. symeres.comnih.gov

This KIE is a powerful tool for elucidating reaction mechanisms. nih.govbocsci.com By selectively replacing hydrogen atoms with deuterium at specific positions in a molecule, chemists can determine which bonds are broken during a reaction's rate-determining step. bocsci.com This provides invaluable insights into the transition state of a reaction and helps to confirm or refute proposed mechanistic pathways. nih.govbocsci.com

In analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry-based quantification. thalesnano.comscielo.org.mxresolvemass.ca Since a deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects. scielo.org.mxclearsynth.com However, its higher mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. scielo.org.mx This enables highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. scielo.org.mxclearsynth.com

Significance of Clofenamide-d3 as a Deuterated Analog in Research Contexts

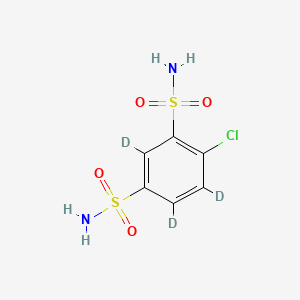

Clofenamide is a sulfonamide diuretic that has been studied for its pharmacological properties. ontosight.ainih.gov Its deuterated analog, this compound, serves as a prime example of the practical application of deuteration in research. The introduction of three deuterium atoms into the clofenamide molecule provides a distinct mass signature that is invaluable for analytical purposes.

The primary significance of this compound lies in its use as an internal standard for the quantitative analysis of clofenamide in biological matrices. nih.govacs.org In fields such as clinical chemistry, toxicology, and anti-doping analysis, accurate measurement of drug concentrations is crucial. By adding a known amount of this compound to a sample, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately determine the concentration of the parent drug, clofenamide. nih.govacs.org The use of a deuterated internal standard like this compound enhances the reliability and robustness of these analytical methods. clearsynth.comdshs-koeln.de

Research Findings on this compound

While specific research findings directly investigating the synthesis or unique properties of this compound are not extensively published, its utility is well-established through its application as an internal standard. The properties of this compound are fundamentally tied to its non-deuterated parent compound, Clofenamide.

Chemical and Physical Properties of Clofenamide and its Deuterated Analog

The key distinction between Clofenamide and this compound is the mass. This difference is the basis for its use in mass spectrometry.

| Property | Clofenamide | This compound |

| Chemical Formula | C₆H₇ClN₂O₄S₂ | C₆H₄D₃ClN₂O₄S₂ |

| Monoisotopic Mass | 269.9535767 Da | ~272.9723 Da |

| Primary Application | Diuretic | Internal Standard in Mass Spectrometry |

| Data for Clofenamide sourced from PubChem. nih.gov The mass for this compound is an approximation based on the addition of three deuterium atoms. |

Propiedades

IUPAC Name |

4-chloro-2,5,6-trideuteriobenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENBAISIHCWPKP-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Clofenamide-d3

Strategies for Deuterium Incorporation

Several core strategies exist for introducing deuterium into a target molecule. The choice of method depends on factors like the desired location of the deuterium atoms, the stability of the substrate molecule to the reaction conditions, and the availability of deuterated starting materials.

Catalytic hydrogen-isotope exchange (HIE) represents a powerful and atom-economical method for deuterium labeling. researchgate.net This approach involves the direct replacement of C-H bonds with C-D bonds using a deuterium source, often catalyzed by a transition metal. mdpi.comresearchgate.net

Commonly used deuterium sources include deuterium gas (D₂) or heavy water (D₂O), which is a relatively inexpensive and safe option. researchgate.netoaepublish.com A variety of metal catalysts, including platinum, palladium, ruthenium, and iridium, are employed to facilitate this exchange. mdpi.comresearchgate.netchemrxiv.org For a molecule like Clofenamide, heterogeneous catalysts such as iridium nanoparticles could potentially achieve regioselective H/D exchange on the aromatic ring under steric control, favoring the more accessible meta and para positions while leaving ortho positions untouched. chemrxiv.org Acid- or base-catalyzed H/D exchange is also a classic method, typically involving enolizable protons, but can be applied to aromatic systems under certain conditions. mdpi.comlibretexts.org However, these reactions can require harsh conditions and may lack selectivity, which can be a significant drawback. researchgate.netthieme-connect.de

De novo synthesis, or the total synthesis of the target molecule using deuterated building blocks, is often the most reliable method for achieving high levels of deuterium incorporation at specific, pre-determined sites. nih.govnih.gov This strategy avoids the potential for incomplete exchange or scrambling of the deuterium label that can occur in HIE reactions.

For the synthesis of Clofenamide-d3, where the N-methyl group is deuterated (N-CD₃), a logical approach would be to use trideuteromethylamine (CD₃NH₂) as a key precursor. nih.gov The synthesis would likely involve the reaction of 4-chloro-3-sulfamoylbenzoyl chloride with trideuteromethylamine. This method ensures that the deuterium is located exclusively on the methyl group with high isotopic purity, contingent on the purity of the deuterated reagent. The use of commercially available, simple deuterated precursors is a common feature in the synthesis of many deuterated drugs currently on the market or in clinical trials. nih.gov

Enzymatic methods for deuterium incorporation offer the potential for exceptional regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov While less common for the synthesis of small-molecule drugs compared to chemical methods, research is ongoing. Enzymes can catalyze H/D exchange directly on free amino acids or other substrates. nih.gov For instance, a photodecarboxylase has been engineered to catalyze the decarboxylative deuteration of various carboxylic acids using D₂O as the deuterium source. nih.gov

In the context of this compound, an enzymatic approach is more theoretical. However, enzymes involved in the N-demethylation of drugs, such as cytochrome P450, are known to be sensitive to deuteration at the methyl group. nih.govnih.gov While typically studied in the context of metabolism, it is conceivable that engineered enzymes could one day be used for the reverse reaction—selective N-methylation using a deuterated methyl donor—although this is not currently a standard synthetic strategy. The primary advantage of enzymatic methods is their high specificity, which can be difficult to achieve through traditional chemical catalysis. nih.gov

De novo Synthesis with Deuterated Precursors

Regioselective Deuteration Techniques for Specific Positions on the Clofenamide Scaffold

Achieving regioselectivity—the precise placement of deuterium at a specific position—is a critical challenge in the synthesis of labeled compounds. d-nb.info For the Clofenamide scaffold, there are several distinct positions where deuterium could be incorporated: the two protons on the aromatic ring, the two protons of the sulfonamide group (-SO₂NH₂), and the three protons of the N-methyl group (-NHCH₃).

For deuteration on the aromatic ring, directing groups play a crucial role in metal-catalyzed HIE reactions. researchgate.net The electron-withdrawing sulfamoyl (-SO₂NH₂) and benzamide (-CONHCH₃) groups on the Clofenamide ring would influence the electronic properties and direct incoming deuterium to specific positions. Furthermore, catalysts like supported iridium nanoparticles can provide regioselectivity based on steric hindrance, selectively deuterating the less-hindered C-H bonds on an aromatic ring. chemrxiv.org

However, for synthesizing this compound, where the label is specifically on the N-methyl group, the most practical and highly regioselective method is a de novo synthesis strategy. As outlined in section 2.1.2, reacting 4-chloro-3-sulfamoylbenzoyl chloride with N-trideuteromethylamine (CD₃NH₂) directly and unambiguously places the three deuterium atoms at the desired location. Late-stage deuteration of an existing N-methyl group is synthetically challenging, making the building block approach the preferred route for producing the N-CD₃ isotopologue.

Isotopic Purity and Enrichment Analysis in Deuterated Clofenamide Synthesis

After synthesis, it is essential to verify the isotopic purity and enrichment of the final compound. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment is the mole fraction of the deuterium isotope at a specific labeled site. isotope.comnih.govnih.gov Several analytical techniques are indispensable for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation and isotopic analysis. rsc.orgnih.gov

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, providing direct evidence of successful deuteration.

²H NMR: Deuterium NMR can be used to directly observe the signal from the incorporated deuterium atoms, confirming their chemical environment within the molecule. ansto.gov.au

¹³C NMR: Carbon-13 NMR can also be useful, as the signal for the deuterated carbon (CD₃) will appear as a multiplet due to C-D coupling, and its chemical shift will be slightly different from the corresponding CH₃ carbon.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic distribution and calculating purity. nih.govrsc.org By analyzing the molecular ion peaks, chemists can identify and quantify the relative abundance of different isotopologues (molecules differing only in their isotopic composition), such as the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) versions of the compound. nih.govresearchgate.net This data allows for a precise calculation of the isotopic purity. researchgate.netcerilliant.com

| Analytical Technique | Information Provided | Key Advantages |

| ¹H NMR Spectroscopy | Confirms the absence of protons at the deuteration site. | Widely available; provides clear evidence of H/D exchange. |

| ²H NMR Spectroscopy | Directly detects the presence and location of deuterium atoms. | Unambiguously confirms deuterium incorporation. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the mass of isotopologues with high accuracy, allowing for calculation of isotopic distribution and purity. nih.govrsc.org | High sensitivity; provides detailed quantitative data on isotopic composition. researchgate.net |

This table summarizes the primary analytical methods for characterizing deuterated compounds.

Challenges and Innovations in Scalable Synthesis of Deuterated Analogs

Transitioning the synthesis of a deuterated compound from a laboratory scale to an industrial, scalable process presents numerous challenges. researchgate.net However, continuous innovation is providing solutions to overcome these hurdles.

Challenges:

Reaction Conditions: Many traditional H/D exchange methods require harsh conditions, such as high temperatures and pressures, which can be difficult and hazardous to implement on an industrial scale and may lead to low functional group tolerance. researchgate.netresearchgate.net

Isotopic Purity: Achieving high isotopic purity (>98%) is often a requirement for pharmaceutical applications. d-nb.info Preventing under- or over-deuteration and separating the desired isotopologue from a mixture can be synthetically demanding, as isotopic variants are generally inseparable by standard chromatographic methods. d-nb.info

Structural Complexity: The inherent complexity of many pharmaceutical molecules can make them intolerant to certain deuteration methods, requiring the development of highly specific and mild synthetic routes. consensus.app

Innovations:

Advanced Catalysis: There is a strong focus on developing more efficient and selective catalysts that operate under mild conditions. nih.gov This includes the use of nanoparticle catalysts (e.g., ruthenium or iridium) and photocatalytic systems that can offer high selectivity and efficiency. researchgate.netchemrxiv.orgnih.gov

Electrochemical Methods: Electrocatalysis using D₂O as the deuterium source is an emerging, cost-effective, and environmentally friendly strategy. researchgate.netoaepublish.com This approach can provide deuterated products in high yields with excellent deuterium incorporation under mild conditions, avoiding the need for high-pressure D₂ gas or expensive deuterated reagents. oaepublish.comrsc.org

Flow Chemistry: The implementation of flow chemistry can enable safer, more efficient, and scalable production of deuterated compounds. It allows for precise control over reaction parameters and can be particularly advantageous when using hazardous reagents or performing high-energy reactions. anr.fr

Enzymatic and Chemoenzymatic Synthesis: The use of enzymes, either alone or in combination with chemical steps, represents a cutting-edge approach. nih.govfrontiersin.org Biocatalysis can provide unparalleled selectivity, potentially simplifying the synthesis and purification of complex deuterated molecules. nih.gov

These innovations are critical for making the synthesis of deuterated analogs like this compound more practical, cost-effective, and scalable for potential pharmaceutical development. nih.gov

Analytical Applications of Clofenamide-d3 As a Stable Isotope-labeled Internal Standard

Mass Spectrometry-Based Quantification of Clofenamide and its Metabolites

Mass spectrometry (MS) coupled with chromatographic separation is the premier analytical technique for detecting and quantifying drugs and their metabolites with high sensitivity and specificity. nih.gov For Clofenamide, which may be present at low concentrations in complex samples, MS-based methods are essential. Clofenamide-d3 is an ideal internal standard for these methods because its physicochemical behavior is nearly identical to that of the unlabeled Clofenamide, ensuring that any loss or variability from sample extraction to detection affects both compounds equally. googleapis.com This co-elution and similar ionization response, differentiated only by a 3 Dalton mass difference, allows for highly accurate ratiometric quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for quantifying pharmaceutical compounds in complex matrices like plasma, urine, and water. nih.govmdpi.comfda.gov The development of an LC-MS/MS method for Clofenamide using this compound as an internal standard would involve several key steps.

First, a sample preparation technique is employed, often a simple protein precipitation for plasma samples or a solid-phase extraction (SPE) for more complex matrices, to extract the analyte and the spiked internal standard. wikipedia.orgwikipedia.org The extract is then injected into a liquid chromatograph. Separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization. wikipedia.orgjfda-online.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). wikipedia.org The mass spectrometer is operated to detect specific mass-to-charge (m/z) transitions for both Clofenamide and this compound, ensuring high selectivity. filab.fr The use of an SIL internal standard like this compound compensates for matrix effects, where other co-eluting substances can suppress or enhance the ionization of the target analyte, thereby improving the accuracy and precision of the quantification. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds. fstjournal.com.br While less common for sulfonamides like Clofenamide without derivatization, GC-MS can be a valuable method. thermofisher.comscribd.com For non-volatile or polar compounds, a chemical derivatization step is often required to increase volatility and thermal stability. nih.gov Common derivatization techniques include silylation or acylation, which would convert the polar functional groups on Clofenamide into less polar, more volatile derivatives suitable for GC analysis. nih.gov

In a typical GC-MS workflow, the sample containing Clofenamide and the added this compound internal standard would undergo extraction and derivatization. fstjournal.com.brscribd.com An aliquot of the derivatized extract is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. nih.gov The separated compounds then enter the mass spectrometer, are ionized (typically by electron ionization - EI), and fragmented. fstjournal.com.brnih.gov The mass spectrometer monitors for characteristic ions of both the derivatized Clofenamide and this compound. The stable isotope-labeled standard corrects for any variability in the derivatization reaction efficiency and injection volume, which is crucial for method accuracy. scribd.com

Method Validation Parameters for Quantitative Assays Utilizing this compound

For any quantitative analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process according to established guidelines. nih.gov The use of this compound is integral to successfully validating the performance characteristics of an assay for Clofenamide.

Linearity and Calibration Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. nih.gov To determine this, a series of calibration standards are prepared at different concentrations, each containing a fixed amount of the this compound internal standard. nih.gov The samples are analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. googleapis.com

The range of the assay is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be ≥0.99.

Table 2: Example Calibration Curve Data for Clofenamide Assay This table shows representative data used to establish linearity for a hypothetical Clofenamide assay.

| Standard Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 | 5,150 | 101,200 | 0.051 |

| 5.0 | 26,200 | 103,500 | 0.253 |

| 25.0 | 133,400 | 102,800 | 1.298 |

| 100.0 | 541,000 | 101,900 | 5.309 |

| 250.0 | 1,365,000 | 102,400 | 13.330 |

| 500.0 | 2,710,000 | 101,500 | 26.700 |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test result to the true or accepted reference value, often expressed as a percentage of the nominal value (% Recovery or % Bias). thermofisher.com

Both precision and accuracy are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. nih.gov These analyses are performed on the same day (intra-day precision) and on different days (inter-day precision) to assess the method's reproducibility over time. shimadzu.com For bioanalytical methods, the acceptance criteria are typically that the mean value should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the RSD should not exceed 15% (20% at the LLOQ). shimadzu.com

Table 3: Example Inter-Day Precision and Accuracy Data This table presents typical results for QC samples analyzed over three separate runs to validate a method's performance.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Low | 3.0 | 3.15 | +5.0% | 6.8% |

| Medium | 75.0 | 72.9 | -2.8% | 4.5% |

| High | 400.0 | 409.2 | +2.3% | 3.1% |

Matrix Effect Evaluation and Compensation through Stable Isotope Labeling

The matrix effect is a well-documented challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from a biological sample (e.g., plasma, urine) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comresearchgate.net This effect can be highly variable between different sources or lots of the same biological matrix. researchgate.net

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to correct for these matrix effects. chromatographyonline.comchromatographyonline.com Because this compound is chemically identical to clofenamide, apart from the increased mass due to deuterium substitution, it experiences nearly the same degree of ionization suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix is normalized, leading to a more accurate and precise measurement.

During bioanalytical method validation, the matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The internal standard-normalized matrix factor (MF) is calculated for different lots of the biological matrix to ensure the IS adequately compensates for variability. Regulatory guidelines suggest that the coefficient of variation (CV) of the matrix factor across different matrix lots should be ≤15%. gtfch.org However, when using a deuterated internal standard, this acceptance criterion for the standard deviation of the matrix effect can be extended to 25% due to the superior compensation provided. gtfch.org

Table 1: Representative Matrix Effect Evaluation for Clofenamide using this compound This table is an illustrative example based on standard bioanalytical method validation criteria. It does not represent data from a specific published study on this compound.

| Matrix Lot ID | Analyte Peak Area (A) (Post-Spiked Sample) | IS Peak Area (B) (Post-Spiked Sample) | Analyte Peak Area (C) (Neat Solution) | IS Peak Area (D) (Neat Solution) | IS-Normalized Matrix Factor [(A/B) / (C/D)] |

| Human Urine 001 | 89,500 | 185,400 | 95,100 | 190,200 | 0.97 |

| Human Urine 002 | 85,300 | 179,800 | 95,100 | 190,200 | 0.95 |

| Human Urine 003 | 98,200 | 188,900 | 95,100 | 190,200 | 1.04 |

| Human Urine 004 | 92,600 | 181,500 | 95,100 | 190,200 | 1.02 |

| Human Urine 005 | 88,100 | 186,300 | 95,100 | 190,200 | 0.95 |

| Human Urine 006 | 94,500 | 183,700 | 95,100 | 190,200 | 1.03 |

| Mean | 0.99 | ||||

| Std. Dev. | 0.04 | ||||

| CV (%) | 4.0% |

Stability of this compound in Analytical Workflows

Ensuring the stability of an analyte and its internal standard throughout the entire analytical workflow is a critical component of method validation. fda.gov This includes evaluating their stability under various conditions that samples may encounter from collection to final analysis. For this compound, this involves assessing its integrity in stock solutions and in the biological matrix under different storage and handling conditions.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles.

Bench-Top Stability: Determines the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling process.

Long-Term Stability: Assesses stability in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

Autosampler/Processed Sample Stability: Confirms that the analyte and IS are stable in the processed extract while waiting for injection in the autosampler. fda.govresearchgate.net

For a method to be considered valid, the mean concentration of the stability test samples should be within ±15% of the nominal concentration. gtfch.org The deuterium atoms in this compound are placed in stable, non-exchangeable positions on the molecule, which prevents the loss of the isotopic label and ensures its stability and reliability as an internal standard throughout the analytical process. Problems with the stability of deuterated standards due to hydrogen/deuterium exchange have been reported, but this is typically associated with labels in chemically active positions, a factor that is carefully considered during the synthesis of high-quality SIL standards. researchgate.net

Table 2: Representative Stability Assessment of Clofenamide in Human Plasma This table is an illustrative example based on standard bioanalytical method validation criteria. It does not represent data from a specific published study on this compound.

| Stability Test | Storage Condition | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| Bench-Top (8 hours) | Room Temperature | 10 | 9.8 | 98.0 |

| Bench-Top (8 hours) | Room Temperature | 500 | 509 | 101.8 |

| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | 10 | 10.3 | 103.0 |

| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | 500 | 491 | 98.2 |

| Long-Term (90 days) | -80°C | 10 | 9.6 | 96.0 |

| Long-Term (90 days) | -80°C | 500 | 515 | 103.0 |

| Processed Sample (24h) | 4°C (Autosampler) | 10 | 10.1 | 101.0 |

| Processed Sample (24h) | 4°C (Autosampler) | 500 | 499 | 99.8 |

Trace Analysis and High-Sensitivity Detection using Deuterated Standards

The ability to detect and quantify minute concentrations of substances is crucial in many fields, including anti-doping analysis, environmental monitoring, and pharmacokinetic studies of potent drugs. In anti-doping applications, for instance, diuretics like clofenamide are prohibited substances used to mask the presence of other performance-enhancing drugs or for rapid weight loss. scirp.org Therefore, highly sensitive methods are required to detect their illicit use at trace levels.

The use of this compound in conjunction with LC-MS/MS is instrumental in achieving the low limits of detection (LOD) and quantification (LOQ) necessary for such analyses. LC-MS/MS provides inherent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. jyoungpharm.org The stable isotope-labeled internal standard is essential for ensuring accuracy and precision at these low concentrations, where matrix effects and system variability can have a more pronounced impact.

While specific validation data for a method using this compound is not publicly available, analytical methods for other diuretics demonstrate the sensitivity that can be achieved. For example, screening procedures for a range of diuretics in human urine have reported limits of detection ranging from 0.001 to 5 mg/L. nih.gov The use of a dedicated SIL IS like this compound allows analytical methods to reliably quantify clofenamide well below the minimum required performance limits set by organizations like the World Anti-Doping Agency (WADA). scirp.org The clean signal from the deuterated standard, free from endogenous interference, provides a stable baseline against which even a trace amount of the target analyte can be accurately measured.

Investigations into the Metabolism of Clofenamide Utilizing Clofenamide-d3

Elucidation of Metabolic Pathways via Deuterium Kinetic Isotope Effects (DKIE)

Theoretical Basis of DKIE in Metabolic Transformations

The substitution of a hydrogen atom with a deuterium atom at a metabolic "soft spot" can significantly alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). portico.orgwikipedia.org This effect arises from the fundamental difference in the vibrational energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond possesses a lower zero-point energy, making it stronger and requiring more energy to break. portico.org Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed at a slower rate when a C-D bond is present. portico.org The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). juniperpublishers.com A significant primary deuterium KIE is indicative that C-H bond cleavage is, at least in part, rate-limiting. nih.gov

Application of Clofenamide-d3 in Identifying Rate-Limiting Metabolic Steps

By introducing deuterium at specific positions within the Clofenamide molecule to create this compound, researchers can probe the mechanisms of its metabolism. If the metabolism of Clofenamide is slowed in the deuterated version, it provides strong evidence that the deuterated site is a primary location for metabolic attack and that the cleavage of the C-H bond at this position is a rate-limiting step in its biotransformation. researchgate.net This information is invaluable for understanding the metabolic profile of Clofenamide and for identifying potential sites for modification to improve its pharmacokinetic properties. researchgate.netinformaticsjournals.co.in The use of deuterated analogs can lead to a reduction in systemic clearance and a prolongation of the biological half-life of a drug. juniperpublishers.com

In Vitro Metabolic Stability Studies of Clofenamide with Deuterated Analogs

Hepatic Microsomal Incubation Systems

In vitro metabolic stability assays are crucial for predicting a drug's behavior in the body. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. nuvisan.comsolvobiotech.com By monitoring the disappearance of the parent compound over time, researchers can determine its in vitro half-life and intrinsic clearance. solvobiotech.com Such studies are routinely conducted in drug discovery to screen for compounds with favorable metabolic profiles. mdpi.com

Cytochrome P450 (CYP) Mediated Metabolism Analysis

Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study.

| Compound | Incubation Time (min) | Remaining Parent Compound (%) |

| Clofenamide | 0 | 100 |

| 15 | 65 | |

| 30 | 40 | |

| 60 | 15 | |

| This compound | 0 | 100 |

| 15 | 85 | |

| 30 | 70 | |

| 60 | 50 |

Non-CYP Mediated Metabolism Characterization

While CYPs are prominent, a significant portion of drugs are metabolized by non-CYP enzymes. evotec.comnih.gov These include enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), esterases, and aldehyde oxidases. evotec.combioivt.com It is important to investigate these alternative pathways, as they can significantly contribute to a drug's clearance and potential for drug-drug interactions. evotec.comtechnologynetworks.com For example, UGTs are the most common non-CYP enzymes involved in drug metabolism. technologynetworks.com In vitro systems can be adapted to study these pathways, for instance, by supplementing microsomal incubations with cofactors like UDPGA for UGT activity. solvobiotech.com If the metabolism of this compound is still observed in the absence of CYP activity or in the presence of specific inhibitors for other enzyme families, it would point towards the involvement of non-CYP pathways.

A hypothetical data table representing findings from a study on non-CYP mediated metabolism is presented below.

| Enzyme System | Compound | % Metabolized after 60 min |

| CYP-rich Microsomes | Clofenamide | 85 |

| This compound | 50 | |

| CYP-depleted Microsomes + UDPGA | Clofenamide | 30 |

| This compound | 28 |

Isolated Hepatocyte Systems

Isolated hepatocytes are considered a "gold-standard" in vitro model for drug metabolism studies as they contain the full complement of hepatic drug-metabolizing enzymes and cofactors necessary for biotransformation. bdj.co.jp When investigating the metabolism of Clofenamide, the use of this compound in isolated hepatocyte systems allows for a clear distinction between the administered compound and any endogenously present, structurally similar molecules.

In a typical experimental setup, cryopreserved or freshly isolated hepatocytes are incubated with a known concentration of this compound. Over a time course, samples of the incubation mixture are taken and analyzed, often using liquid chromatography-mass spectrometry (LC-MS). The presence of the deuterium label provides a unique mass signature, enabling precise tracking of the parent compound's depletion and the appearance of its metabolites. This approach is particularly advantageous for studying low-clearance compounds, where new methodologies like the hepatocyte relay system can extend the incubation time and improve the measurement of intrinsic clearance. nih.gov

Research findings from such studies would typically detail the rate of disappearance of this compound, providing a measure of its metabolic stability in the hepatic environment. Furthermore, the temporal formation of various deuterated metabolites can be monitored, offering a dynamic view of the metabolic pathways.

Recombinant Enzyme Systems for Specific Reaction Characterization

While isolated hepatocytes provide a comprehensive overview of metabolism, recombinant enzyme systems are employed to identify the specific enzymes responsible for the observed biotransformations. bdj.co.jpbioivt.com These systems involve the expression of a single drug-metabolizing enzyme, such as a specific cytochrome P450 (CYP) isoform, in a cell line that otherwise lacks metabolic activity. bdj.co.jp

To characterize the specific reactions involved in Clofenamide metabolism, this compound is incubated with a panel of recombinant human CYP enzymes. bioivt.com The formation of deuterated metabolites is then quantified. By comparing the metabolic activity across the different enzyme isoforms, researchers can pinpoint which enzymes are the primary catalysts for Clofenamide's metabolism. For instance, a study might show that CYP3A4 is the principal enzyme responsible for the hydroxylation of this compound, while other isoforms like CYP2C9 or CYP2D6 show minimal or no activity. nih.gov

The use of recombinant enzymes offers several advantages, including higher specific activity and a better signal-to-noise ratio, leading to consistent and reproducible results. This allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the most active isoforms. nih.gov

Metabolite Profiling and Identification Using this compound as a Tracer

Structural Elucidation of Clofenamide Metabolites by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the structural elucidation of drug metabolites. criver.comnih.gov When coupled with a tracer like this compound, its utility is significantly enhanced. The deuterium label results in a characteristic mass shift in the parent compound and all its subsequent metabolites, making them readily distinguishable from the background matrix and any non-deuterated analogues.

In these experiments, samples from in vitro or in vivo studies are analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The instrument provides highly accurate mass measurements, which are critical for determining the elemental composition of the detected ions. nih.gov The fragmentation pattern of the deuterated metabolites, obtained through tandem mass spectrometry (MS/MS), provides crucial information about their chemical structure. frontiersin.org By comparing the fragmentation of a metabolite to that of the parent this compound, researchers can deduce the site of metabolic modification (e.g., hydroxylation, glucuronidation).

The combination of accurate mass data, isotopic pattern, and product ion fragmentation allows for the confident identification and structural characterization of even low-level metabolites. criver.com

Quantification of Metabolite Formation Rates

The use of this compound as an internal standard allows for the precise quantification of the formation rates of Clofenamide metabolites. d-nb.infomdpi.com In this approach, a known amount of this compound is added to the biological sample containing the non-deuterated Clofenamide and its metabolites. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. researchgate.net This co-elution helps to correct for any variations in sample preparation and instrument response. myadlm.orgresearchgate.net

By measuring the peak area ratio of the metabolite to the deuterated internal standard, a precise concentration of the metabolite can be determined. This allows for the generation of time-course data showing the rate of formation for each identified metabolite.

Table 1: Illustrative Formation Rates of Clofenamide Metabolites

| Time (minutes) | Metabolite M1 (ng/mL) | Metabolite M2 (ng/mL) |

|---|---|---|

| 0 | 0 | 0 |

| 15 | 5.2 | 1.8 |

| 30 | 9.8 | 4.5 |

| 60 | 15.3 | 8.9 |

| 120 | 20.1 | 14.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Comparative Metabolism Studies Between Clofenamide and this compound

While deuterated compounds are generally assumed to have identical metabolic profiles to their non-deuterated counterparts, it is crucial to conduct comparative studies to confirm this assumption. The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing the rate of reactions that involve the cleavage of this bond.

In these studies, equimolar concentrations of Clofenamide and this compound are incubated in parallel under identical conditions (e.g., in human liver microsomes or hepatocytes). The rates of disappearance of both compounds and the formation of their respective metabolites are then compared.

If no significant kinetic isotope effect is observed, the metabolic profiles will be nearly identical. However, if a primary kinetic isotope effect is present for a particular metabolic pathway, the formation of the corresponding deuterated metabolite will be slower than that of the non-deuterated metabolite. This information is valuable for understanding the reaction mechanisms of the metabolizing enzymes. It is important to note that differences in chromatographic retention times between deuterated and non-deuterated compounds can sometimes occur, which needs to be accounted for in the analysis. researchgate.netmyadlm.org

Table 2: Illustrative Comparative Metabolism of Clofenamide and this compound

| Compound | Rate of Depletion (pmol/min/mg protein) | Formation Rate of Hydroxylated Metabolite (pmol/min/mg protein) |

|---|---|---|

| Clofenamide | 10.5 | 5.8 |

| This compound | 10.3 | 5.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

No Publicly Available Data for Non-Clinical Pharmacokinetic Studies of this compound

Following a comprehensive search of scientific literature and public databases, no specific non-clinical pharmacokinetic or disposition studies for the chemical compound this compound were found. The information required to populate the requested article sections on its in vitro characteristics, excretion pathways in preclinical models, the impact of deuteration, and quantitative whole-body autoradiography (QWBA) is not available in the public domain.

While general principles of non-clinical pharmacokinetic studies are well-documented for many compounds, and the theoretical impact of deuteration on a drug's properties is understood, specific experimental data for this compound has not been published. Searches for the compound, including by its CAS number (1794816-92-4), did not yield any results pertaining to the requested studies.

Information was found on the parent compound, clofenamide, confirming its classification as a sulfonamide diuretic. However, this information does not extend to the deuterated analogue, this compound, and lacks the specific pharmacokinetic details required by the prompt.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound. Creating such an article would require fabricating data, which would be scientifically unsound.

Theoretical and Computational Research on Deuterated Clofenamide

Computational Chemistry Approaches to Predict Deuteration Effects

Computational chemistry provides a powerful lens through which to examine the subtle yet significant changes induced by deuteration. These in silico methods allow researchers to model and predict the effects of isotopic substitution on molecular properties and interactions before undertaking complex and resource-intensive laboratory experiments.

Quantum mechanics forms the theoretical bedrock for understanding why a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This phenomenon is primarily explained by the difference in zero-point vibrational energy (ZPVE). Due to its greater mass, a deuterium atom vibrates more slowly than a hydrogen atom when bonded to a carbon atom. echemi.comstackexchange.comstudentdoctor.net According to quantum mechanics, the energy of a bond's ground vibrational state is not zero but a finite value known as the ZPVE. echemi.comstudentdoctor.net

The ZPVE is proportional to the vibrational frequency, which is inversely proportional to the reduced mass of the two atoms in the bond. studentdoctor.netquora.com Consequently, the heavier C-D system has a lower ZPVE than the C-H system. echemi.comstackexchange.com Since the potential energy well for both bonds is nearly identical, more energy is required to cleave the C-D bond to reach the dissociation energy limit. quora.com This effectively makes the C-D bond stronger and more stable. echemi.comstackexchange.com

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can accurately compute these properties. theoj.orgq-chem.comnih.gov These calculations predict that the vibrational frequency (stretching) for a C-D bond is significantly lower than for a C-H bond. This difference is a key factor in the kinetic isotope effect, as bond cleavage is often the rate-limiting step in drug metabolism. portico.org

Table 1: Comparison of Typical C-H and C-D Bond Properties

| Property | C-H Bond | C-D Bond | Rationale for Difference |

|---|---|---|---|

| Reduced Mass (amu) | ~0.923 | ~1.71 | Deuterium is approximately twice the mass of hydrogen. studentdoctor.net |

| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is inversely related to the reduced mass of the vibrating system. echemi.comstackexchange.com |

| Bond Dissociation Energy (kJ/mol) | ~338 | ~341.4 | A lower ZPE means more energy is needed to reach the dissociation threshold. echemi.comstackexchange.com |

| Vibrational Frequency (cm⁻¹) | ~3000 | ~2200 | Frequency is dependent on the reduced mass; heavier systems vibrate slower. quora.com |

Note: The values presented are approximate and can vary based on the specific molecular environment.

Molecular dynamics (MD) simulations offer a dynamic, atomistic view of how a molecule like Clofenamide-d3 behaves and interacts with its biological environment over time. uwo.cafrontiersin.org Unlike static quantum mechanical calculations, MD simulations can model the complex motions and intermolecular forces between the drug and its target proteins or solvating water molecules. frontiersin.orgmdpi.com

For this compound, MD simulations can be employed to:

Simulate Protein-Ligand Binding: Model the interaction of this compound with its target enzymes, such as carbonic anhydrase or the metabolic enzymes of the cytochrome P450 family. These simulations can reveal how deuteration might affect the binding pose, the residence time in the active site, and the network of hydrogen bonds. mdpi.comnih.gov

Study Solvation Effects: Investigate how the deuterated compound interacts with surrounding water molecules, which can influence its solubility and transport properties. uwo.ca

MD simulations can be particularly insightful when combined with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), providing a powerful tool for understanding protein dynamics and ligand binding. uwo.canih.gov While standard molecular mechanics force fields often just substitute the mass of the atom, more advanced approaches are being developed to create new parameters that more accurately reflect the isotopic-dependent vibrations to better capture experimental effects. osti.gov

Quantum Mechanical Calculations of Bond Strengths and Vibrational Frequencies

Structure-Metabolism Relationships of Deuterated Clofenamide Analogs

Structure-metabolism relationship (SMR) studies aim to understand how a molecule's chemical structure influences its metabolic fate. nih.govrsc.org For deuterated compounds, SMR focuses on how the position of deuterium substitution affects metabolic stability. The primary metabolic pathways for many drugs involve oxidation by cytochrome P450 (CYP) enzymes, which often includes the cleavage of C-H bonds. nih.govresearchgate.net

In the context of Clofenamide, computational tools can first be used to predict the most likely sites of metabolism ("metabolic hotspots"). These are typically positions on the molecule that are sterically accessible to the enzyme's active site and have chemically labile C-H bonds. By strategically replacing hydrogen with deuterium at these predicted hotspots, deuterated Clofenamide analogs can be designed.

The introduction of a stronger C-D bond at a primary metabolic site can significantly slow down the rate of metabolism at that position. This can lead to:

Increased Half-Life: The drug remains in the body for a longer period. researchgate.net

Metabolic Switching: The metabolic machinery of the cell may shift to an alternative, slower metabolic pathway. googleapis.com This can result in a different profile of metabolites, which may have different pharmacological or toxicological properties.

For a hypothetical Clofenamide analog, if O-demethylation is a major metabolic pathway, deuterating the methyl group (i.e., creating a -OCD₃ group) would be a logical step to investigate for improved metabolic stability. mdpi.com SMR studies, combining computational prediction with in vitro metabolic assays, are essential for optimizing the placement of deuterium to achieve the desired pharmacokinetic profile. nih.gov

Isotope Effects on Molecular Interactions and Binding Affinities (e.g., enzyme-substrate interactions)

The primary consequence of deuteration on enzyme-substrate interactions is the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate for the light isotopologue (C-H) to the heavy one (C-D). portico.org A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. portico.org Since the C-D bond is stronger, its cleavage requires more energy, leading to a slower reaction rate and a KIE value (kH/kD) greater than 1. portico.org

The magnitude of the KIE in enzymatic reactions is complex and depends on more than just bond strength. nih.gov It is also influenced by:

The specific CYP isozyme involved: Different enzymes have different active site architectures and reaction mechanisms, which can lead to variations in the observed KIE for the same deuterated substrate. nih.gov

Commitment to catalysis: This refers to the ratio of the rate of the chemical step (bond breaking) to the rate of substrate dissociation from the enzyme-substrate complex. A high commitment (i.e., the substrate is more likely to react than to dissociate) can mask the intrinsic KIE, resulting in a smaller observed effect.

Computational models can help dissect these factors. For example, quantum mechanics/molecular mechanics (QM/MM) simulations can model the reaction pathway within the enzyme's active site, calculating the energy barriers for both the C-H and C-D bond cleavage. This allows for the prediction of the intrinsic KIE. researchgate.net

While the KIE primarily affects the rate of metabolism, deuteration can also have more subtle, secondary isotope effects on binding affinity. Changes in vibrational frequencies can slightly alter the van der Waals interactions and hydrogen bonding network between the drug and the enzyme, potentially leading to small changes in binding free energy. mdpi.com In some cases, inverse solvent isotope effects have been observed where reaction rates increase in D₂O, often attributed to equilibrium effects preceding the rate-limiting step. mdpi.com These complex interactions underscore the importance of detailed computational analysis in predicting the full impact of deuteration on a drug's interaction with its biological targets.

Advanced Research Applications and Future Perspectives of Clofenamide-d3

Utilization in Mechanistic Enzymology and Reaction Pathway Studies

The presence of deuterium in Clofenamide-d3 provides a powerful probe for investigating enzymatic mechanisms and reaction pathways. thalesnano.comsymeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mxresearchgate.net This effect can slow down the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. scielo.org.mx By comparing the reaction rates of Clofenamide and this compound with specific enzymes, researchers can gain insights into the reaction mechanism. symeres.comwisc.edu

For instance, if the metabolism of Clofenamide involves the enzymatic cleavage of a C-H bond at a deuterated position in this compound, a slower metabolic rate for the deuterated compound would be observed. This would confirm that C-H bond cleavage is a key step in the metabolic pathway and could help identify the specific enzymes involved, such as cytochrome P450 isoforms. nih.gov Such studies are crucial for understanding how drugs are processed in the body and for predicting potential drug-drug interactions. thalesnano.comsymeres.com

Isotopic tracers like this compound are instrumental in mapping metabolic pathways. alliedacademies.orgnih.gov By tracking the deuterated label through various biochemical reactions, scientists can identify downstream metabolites and elucidate the complex network of cellular metabolism. nih.govspringernature.com

Development of Novel Analytical Techniques for Deuterated Compounds

The distinct mass of deuterium makes this compound an excellent internal standard for quantitative analysis using mass spectrometry (MS). thalesnano.compharmaffiliates.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a biological sample. pharmaffiliates.com Since this compound has nearly identical chemical and physical properties to the non-deuterated (protium) form, it behaves similarly during sample preparation and analysis, but can be distinguished by its higher mass. mdpi.com This allows for precise and accurate quantification of the parent drug in complex biological matrices. thalesnano.com

The development of advanced analytical methods is crucial for the analysis of deuterated compounds. brightspec.com While mass spectrometry is a primary tool, nuclear magnetic resonance (NMR) spectroscopy is also extensively used to confirm the position and extent of deuterium labeling. thalesnano.comansto.gov.au Researchers are continually exploring new and improved analytical technologies to enhance the sensitivity and specificity of detecting and quantifying deuterated molecules. brightspec.comempyrealpublishinghouse.com These advancements include high-resolution mass spectrometry and innovative NMR techniques. springernature.combrightspec.com

Table 1: Analytical Techniques for Deuterated Compounds

| Technique | Application in this compound Research | Key Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of Clofenamide in biological samples using this compound as an internal standard. pharmaffiliates.comnih.gov | High sensitivity, specificity, and accuracy for quantification. thalesnano.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, determination of deuterium incorporation sites and purity. thalesnano.comansto.gov.au | Provides detailed structural information and confirms isotopic labeling. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for the analysis of volatile derivatives of Clofenamide and its metabolites. pharmaffiliates.com | Suitable for volatile compounds and provides excellent separation. |

| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection for microdosing and advanced tracer studies. tno.nl | Extremely high sensitivity, allowing for the use of very low doses. tno.nl |

| Raman Spectroscopy | Potential for non-invasive in-situ analysis of deuterated compounds. | Provides vibrational information, can distinguish C-D from C-H bonds. |

Integration of this compound in Systems Biology and Multi-Omics Research (Non-Clinical)

In the non-clinical setting, this compound can be a valuable tool in systems biology and multi-omics research. frontiersin.org By using stable isotope labeling, researchers can trace the metabolic fate of the compound and its effects on various biological systems at a global level. silantes.comcreative-proteomics.com

Metabolomics: Stable isotope labeling with compounds like this compound allows for the detailed mapping of metabolic networks and the quantification of metabolic fluxes. silantes.comcreative-proteomics.com This can reveal how the compound perturbs cellular metabolism and identify potential off-target effects.

Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with the use of deuterated compounds to study changes in protein expression and turnover in response to the drug. silantes.commdpi.com This can help in identifying the protein targets of Clofenamide and understanding its mechanism of action on a proteome-wide scale. moravek.com

Transcriptomics: While not directly labeling RNA, the metabolic and proteomic changes induced by this compound can be correlated with changes in gene expression measured by techniques like RNA-sequencing. silantes.com This integrated multi-omics approach provides a comprehensive view of the cellular response to the compound. frontiersin.org

The data generated from these multi-omics studies can be used to build computational models of biological networks, helping to predict the effects of the drug and identify potential biomarkers. frontiersin.org

Potential for Advanced Tracer Studies Beyond Metabolic Research

The applications of deuterated tracers like this compound extend beyond traditional metabolic research. alliedacademies.orgtno.nl Microdosing studies, which utilize ultra-low, sub-pharmacological doses of a labeled compound, can provide valuable early insights into the pharmacokinetic properties of a drug in humans with minimal risk. tno.nlopenmedscience.com Accelerator Mass Spectrometry (AMS) is a powerful technique that can detect the extremely low levels of the tracer used in these studies. tno.nl

Furthermore, deuterated compounds can be used in environmental and ecological research to trace the fate and impact of pollutants. moravek.comsilantes.com For example, by tracking the movement of a deuterated compound through an ecosystem, scientists can understand its distribution, persistence, and potential for bioaccumulation. silantes.com

In material science, the incorporation of deuterium can enhance the stability of materials like polymers. resolvemass.ca While not a direct application of this compound itself, the principles of using deuterated compounds to probe and modify material properties are relevant.

Future Directions in the Design and Application of Deuterated Analogs for Research Purposes

The field of deuterated compounds in research is rapidly evolving. pharmafocusasia.comalfa-chemistry.com Future efforts will likely focus on several key areas:

Novel Deuteration Strategies: Developing more efficient and site-selective methods for synthesizing deuterated compounds will be crucial for creating a wider range of research tools. researchgate.netresearchgate.net This includes the development of new catalytic methods for deuterium incorporation. wiseguyreports.com

Advanced Computational Modeling: The use of computational tools to predict the effects of deuteration on a molecule's properties will become increasingly important in the rational design of new deuterated analogs. alfa-chemistry.com These models can help to identify the optimal positions for deuterium substitution to achieve desired research objectives. alfa-chemistry.com

Expansion into New Research Areas: The application of deuterated compounds is expected to expand into new areas of research, including the study of the microbiome, neurobiology, and personalized medicine. openmedscience.comwiseguyreports.com

Combination with Other Isotopic Labels: The use of multiple stable isotopes (e.g., ¹³C, ¹⁵N) in conjunction with deuterium will allow for more complex and informative tracer studies. symeres.comcreative-proteomics.com

The continued development and application of deuterated analogs like this compound will undoubtedly lead to significant advancements in our understanding of fundamental biological processes and the development of new technologies. clearsynth.com

Q & A

Q. Answer :

- Protocol Development : Define experimental parameters (e.g., solvent systems, temperature, isotopic purity of this compound) explicitly, with reference to established deuterated compound protocols .

- Controls : Include isotopic controls (e.g., non-deuterated Clofenamide) to isolate isotopic effects in pharmacokinetic or metabolic studies .

- Reproducibility : Document deviations from standard procedures (e.g., synthesis steps, analytical conditions) and justify them using peer-reviewed literature .

Advanced: How to resolve contradictions in this compound pharmacokinetic data across studies?

Q. Answer :

- Triangulation : Cross-validate results using multiple analytical methods (e.g., LC-MS/MS vs. NMR) to confirm isotopic stability .

- Contextual Analysis : Assess variables such as biological models (in vitro vs. in vivo), dosage regimes, and matrix effects (e.g., plasma vs. tissue) that may explain discrepancies .

- Meta-Analysis : Aggregate datasets from published studies while accounting for heterogeneity in experimental designs .

Basic: What criteria define a robust research question for this compound studies?

Q. Answer :

- FINERMAPS Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific .

- Gap Analysis : Identify underexplored areas (e.g., metabolic pathways of deuterated vs. non-deuterated forms) through systematic literature reviews .

Basic: Which statistical methods are appropriate for analyzing this compound experimental data?

Q. Answer :

- Parametric Tests : Use ANOVA or t-tests for normally distributed data (e.g., concentration-response curves) after verifying assumptions (e.g., homogeneity of variance) .

- Non-Parametric Alternatives : Apply Wilcoxon tests for small sample sizes or non-normal distributions (e.g., toxicity thresholds) .

- Validation : Report Cronbach’s alpha for instrument reliability in behavioral or survey-based studies involving this compound .

Advanced: How to interpret this compound results in interdisciplinary contexts (e.g., pharmacology and environmental chemistry)?

Q. Answer :

- Data Integration : Combine pharmacokinetic data with environmental persistence metrics (e.g., half-life in aquatic systems) using mixed-methods frameworks .

- Modeling : Develop compartmental models to simulate isotopic dilution effects in ecological or metabolic studies .

Basic: How to ensure reproducibility in this compound synthesis protocols?

Q. Answer :

- Detailed Documentation : Specify reaction conditions (e.g., catalysts, deuterium sources) and purification steps (e.g., HPLC gradients) .

- Open Data : Share raw spectral data (e.g., NMR, IR) in supplementary materials to enable replication .

Basic: What ethical considerations apply to this compound studies involving human or animal models?

Q. Answer :

- Informed Consent : For clinical trials, disclose isotopic labeling and potential metabolic implications to participants .

- Ethical Approval : Obtain institutional review board (IRB) approval for protocols involving deuterated compounds, emphasizing their novelty .

Advanced: How to synthesize this compound findings with conflicting data from related deuterated compounds?

Q. Answer :

- Comparative Meta-Analysis : Systematically compare this compound results with analogs (e.g., Diclofenac-d4) to identify structure-activity relationships .

- Mechanistic Studies : Use isotopic tracing to isolate deuterium-specific effects on metabolic enzymes (e.g., CYP450 isoforms) .

Advanced: How to validate novel analytical methods for this compound quantification?

Q. Answer :

- Cross-Validation : Compare results across laboratories using standardized reference materials .

- Limit of Detection (LOD) : Establish sensitivity thresholds via serial dilution experiments and report signal-to-noise ratios .

Advanced: How to design comparative studies evaluating this compound against non-deuterated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.